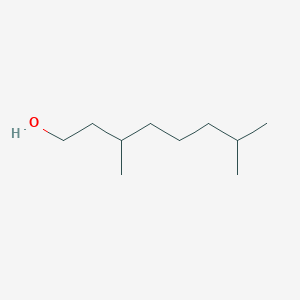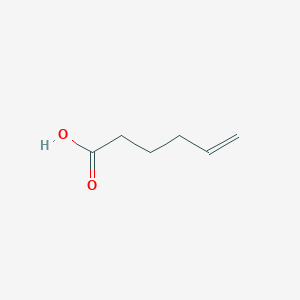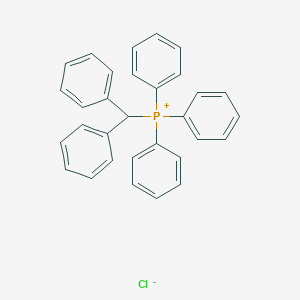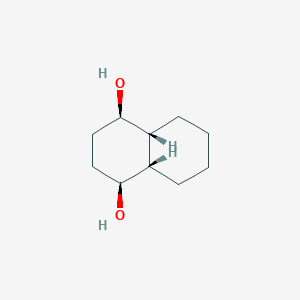
(1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol, also known as tetrahydronaphthalene-1,4-diol, is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields.
Wirkmechanismus
The mechanism of action of (1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol is not fully understood. However, it has been suggested that it may exert its therapeutic effects through the regulation of various signaling pathways, including the NF-κB and Nrf2 pathways.
Biochemische Und Physiologische Effekte
(1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol has been found to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant properties, which can protect cells from oxidative damage. Additionally, it has been found to exhibit anti-inflammatory properties, which can reduce inflammation in various tissues and organs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol is its low toxicity, which makes it suitable for use in lab experiments. Additionally, it is readily available and cost-effective. However, one of the limitations of using (1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability.
Zukünftige Richtungen
There are several potential future directions for the research on (1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol. One possible direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate its mechanism of action and to identify potential targets for its therapeutic effects. Finally, it would be interesting to investigate the potential synergistic effects of (1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol with other compounds, which may enhance its therapeutic efficacy.
Conclusion:
In conclusion, (1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties, and it has potential therapeutic applications in the treatment of various diseases. Further research is needed to fully elucidate its mechanism of action and to identify potential targets for its therapeutic effects.
Synthesemethoden
The synthesis of (1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol involves the reduction of naphthalene-1,4-dione using sodium borohydride. This method has been reported in several research articles, and it has been found to be efficient and cost-effective.
Wissenschaftliche Forschungsanwendungen
(1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol has been extensively studied for its potential applications in various scientific research fields. It has been reported to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. Additionally, it has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
1127-51-1 |
|---|---|
Produktname |
(1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol |
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
(1S,4R,4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol |
InChI |
InChI=1S/C10H18O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h7-12H,1-6H2/t7-,8+,9-,10+ |
InChI-Schlüssel |
FHJSOCHUPDXCJI-YNFQOJQRSA-N |
Isomerische SMILES |
C1CC[C@H]2[C@@H](C1)[C@@H](CC[C@@H]2O)O |
SMILES |
C1CCC2C(C1)C(CCC2O)O |
Kanonische SMILES |
C1CCC2C(C1)C(CCC2O)O |
Synonyme |
(1R,4aα,8aα)-Decahydro-1α,4α-naphthalenediol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




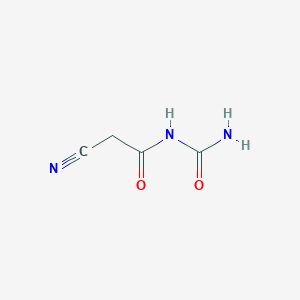

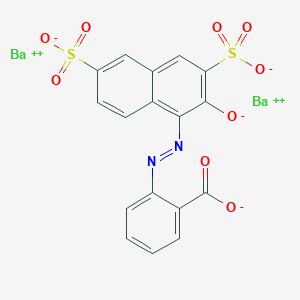
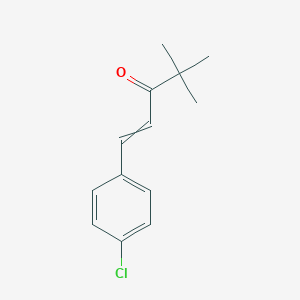
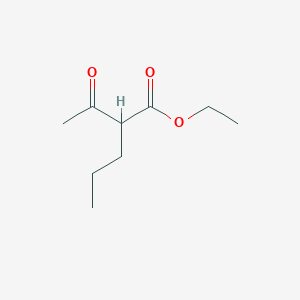
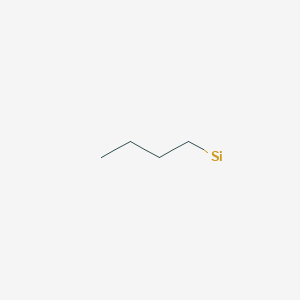
![Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B75432.png)
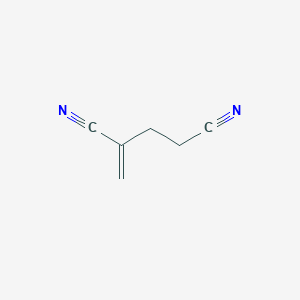
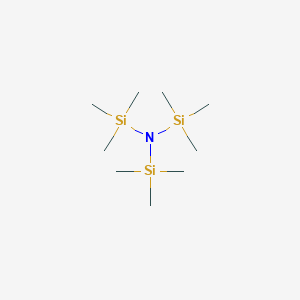
![(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol](/img/structure/B75436.png)
